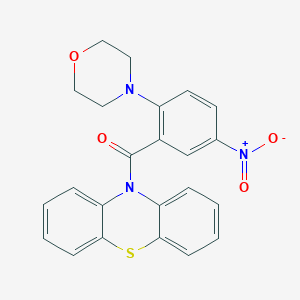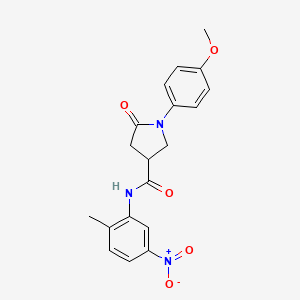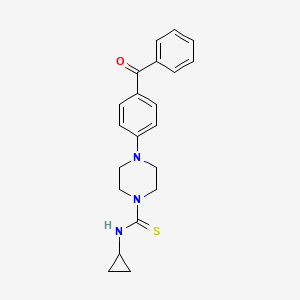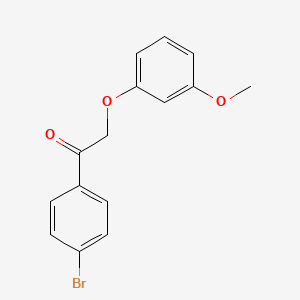
(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone
Übersicht
Beschreibung
(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Vorbereitungsmethoden
The synthesis of (2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenothiazine followed by the introduction of the morpholine ring through nucleophilic substitution. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone involves its interaction with various molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. It may also inhibit specific enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of the morpholine ring and nitrobenzoyl group in this compound imparts unique chemical and pharmacological properties. Similar compounds include:
Chlorpromazine: Used as an antipsychotic.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Another antipsychotic with a different substitution pattern.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-23(17-15-16(26(28)29)9-10-18(17)24-11-13-30-14-12-24)25-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)25/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBQIYCICLZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride](/img/structure/B4218010.png)

amino]benzamide](/img/structure/B4218021.png)

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4218044.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4218069.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclopentanamine hydrochloride](/img/structure/B4218077.png)
![3-(2-furyl)-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4218084.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4218096.png)
![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4218111.png)
![2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile](/img/structure/B4218117.png)

![1-{[(4-bromobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine](/img/structure/B4218132.png)
